molecular formula C15H16N2O4 B14379503 N-(Diethylcarbamoyl)-2-oxo-2H-1-benzopyran-3-carboxamide CAS No. 90036-29-6

N-(Diethylcarbamoyl)-2-oxo-2H-1-benzopyran-3-carboxamide

Cat. No.: B14379503
CAS No.: 90036-29-6
M. Wt: 288.30 g/mol
InChI Key: OOHDULWSOWMLJI-UHFFFAOYSA-N
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Description

N-(Diethylcarbamoyl)-2-oxo-2H-1-benzopyran-3-carboxamide is a complex organic compound with a unique structure that combines elements of carbamoyl and benzopyran groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diethylcarbamoyl)-2-oxo-2H-1-benzopyran-3-carboxamide typically involves the reaction of diethylcarbamoyl chloride with 2-oxo-2H-1-benzopyran-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactors where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Diethylcarbamoyl)-2-oxo-2H-1-benzopyran-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(Diethylcarbamoyl)-2-oxo-2H-1-benzopyran-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(Diethylcarbamoyl)-2-oxo-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Diethylcarbamoyl)benzamide
  • N-(Diethylcarbamoyl)phenylacetamide
  • N-(Diethylcarbamoyl)benzoic acid

Uniqueness

N-(Diethylcarbamoyl)-2-oxo-2H-1-benzopyran-3-carboxamide is unique due to its specific combination of carbamoyl and benzopyran groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

90036-29-6

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

N-(diethylcarbamoyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C15H16N2O4/c1-3-17(4-2)15(20)16-13(18)11-9-10-7-5-6-8-12(10)21-14(11)19/h5-9H,3-4H2,1-2H3,(H,16,18,20)

InChI Key

OOHDULWSOWMLJI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NC(=O)C1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

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